

Spectroscopic Data of 2,5-Dimethoxybenzyl Alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzyl alcohol

CAS No.: 33524-31-1

Cat. No.: B142674

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2,5-Dimethoxybenzyl alcohol** (CAS No: 33524-31-1).^[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also providing insights into the experimental considerations and the rationale behind the spectral interpretations.

Introduction: The Significance of Spectroscopic Characterization

2,5-Dimethoxybenzyl alcohol is a valuable building block in organic synthesis, notably utilized in the preparation of various complex molecules.^[1] Accurate and thorough characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Spectroscopic methods provide a non-destructive and highly informative means to confirm the structure and purity of **2,5-Dimethoxybenzyl alcohol**. This guide will delve into the key spectroscopic techniques used for its characterization, offering a detailed analysis of the expected spectral features and the underlying chemical principles.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **2,5-Dimethoxybenzyl alcohol**, with its substituted aromatic ring, benzylic alcohol moiety, and two methoxy groups, gives rise to a unique spectroscopic fingerprint. Understanding the expected signals from each of these functional groups is crucial for accurate spectral interpretation.

Figure 1: Molecular Structure of **2,5-Dimethoxybenzyl alcohol**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

^1H NMR Spectral Data

The following table summarizes the expected ^1H NMR chemical shifts for **2,5-Dimethoxybenzyl alcohol** in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.89	d	1H	Ar-H
~6.74	dd	1H	Ar-H
~6.74	d	1H	Ar-H
~4.61	s	2H	-CH ₂ OH
~3.74	s	3H	-OCH ₃
~3.71	s	3H	-OCH ₃
~3.06	t	1H	-CH ₂ OH

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **2,5-Dimethoxybenzyl alcohol** presents several distinct signals that can be readily assigned to the different protons in the molecule.

- **Aromatic Protons** (δ 6.7-6.9 ppm): The three protons on the aromatic ring appear in the downfield region, characteristic of aromatic hydrogens. The substitution pattern of the ring leads to a complex splitting pattern, typically a doublet and a doublet of doublets.
- **Benzylic Protons** (δ ~4.6 ppm): The two protons of the benzylic methylene group ($-\text{CH}_2\text{OH}$) are chemically equivalent and therefore appear as a singlet. Their proximity to the electronegative oxygen atom and the aromatic ring shifts their signal downfield.
- **Methoxy Protons** (δ ~3.7 ppm): The six protons of the two methoxy groups ($-\text{OCH}_3$) are in similar chemical environments and appear as two distinct singlets. The slight difference in their chemical shifts is due to their different positions on the aromatic ring.
- **Hydroxyl Proton** (δ ~3.1 ppm): The hydroxyl proton ($-\text{OH}$) typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as concentration, solvent, and temperature, due to hydrogen bonding. In the provided data, it appears as a triplet, indicating coupling to the adjacent methylene protons. This suggests a slower rate of proton exchange on the NMR timescale under the specific experimental conditions.[2]

Experimental Protocol for ^1H NMR

A standard protocol for acquiring a ^1H NMR spectrum of **2,5-Dimethoxybenzyl alcohol** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,5-Dimethoxybenzyl alcohol** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.

- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Figure 2: Workflow for ^1H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

^{13}C NMR Spectral Data

The following table summarizes the expected ^{13}C NMR chemical shifts for **2,5-Dimethoxybenzyl alcohol** in CDCl_3 .

Chemical Shift (δ) ppm	Assignment
~154	C-OCH ₃ (aromatic)
~150	C-OCH ₃ (aromatic)
~130	C-CH ₂ OH (aromatic)
~114	Ar-CH
~112	Ar-CH
~111	Ar-CH
~65	-CH ₂ OH
~56	-OCH ₃
~55	-OCH ₃

Note: These are approximate chemical shifts. The actual values can be influenced by the solvent and other experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of **2,5-Dimethoxybenzyl alcohol** is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

- Aromatic Carbons (δ 110-155 ppm): The six carbons of the benzene ring resonate in this region. The two carbons directly attached to the electron-donating methoxy groups (C2 and C5) are expected to be the most downfield. The carbon bearing the hydroxymethyl group (C1) will also be in this region. The three carbons bearing hydrogen atoms will appear at slightly more upfield chemical shifts.
- Benzylic Carbon (δ ~65 ppm): The carbon of the methylene group (-CH₂OH) is shifted downfield due to the attachment of the electronegative oxygen atom.^[3]
- Methoxy Carbons (δ ~55-56 ppm): The two carbons of the methoxy groups (-OCH₃) appear in the upfield region and are expected to have slightly different chemical shifts due to their distinct electronic environments on the aromatic ring.

Experimental Protocol for ^{13}C NMR

The experimental protocol for ^{13}C NMR is similar to that for ^1H NMR, with some key differences in acquisition parameters.

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl_3) is generally preferred for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Instrumentation:** A 100 MHz or higher field NMR spectrometer is typically used.
- **Acquisition Parameters:**
 - Mode: Proton-decoupled
 - Number of scans: 1024 or more, depending on the concentration
 - Relaxation delay: 2-5 seconds
 - Pulse width: 30-45°
 - Spectral width: 0 to 220 ppm
- **Processing:** Similar to ^1H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction, and referenced to the solvent signal (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The following table summarizes the key IR absorption bands for **2,5-Dimethoxybenzyl alcohol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3000	Medium	C-H stretch (aromatic)
~2950, ~2850	Medium	C-H stretch (aliphatic)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1220, ~1040	Strong	C-O stretch (ether and alcohol)
~800-900	Strong	C-H bend (out-of-plane, aromatic)

Data obtained from the NIST Chemistry WebBook.[4]

Interpretation of the IR Spectrum

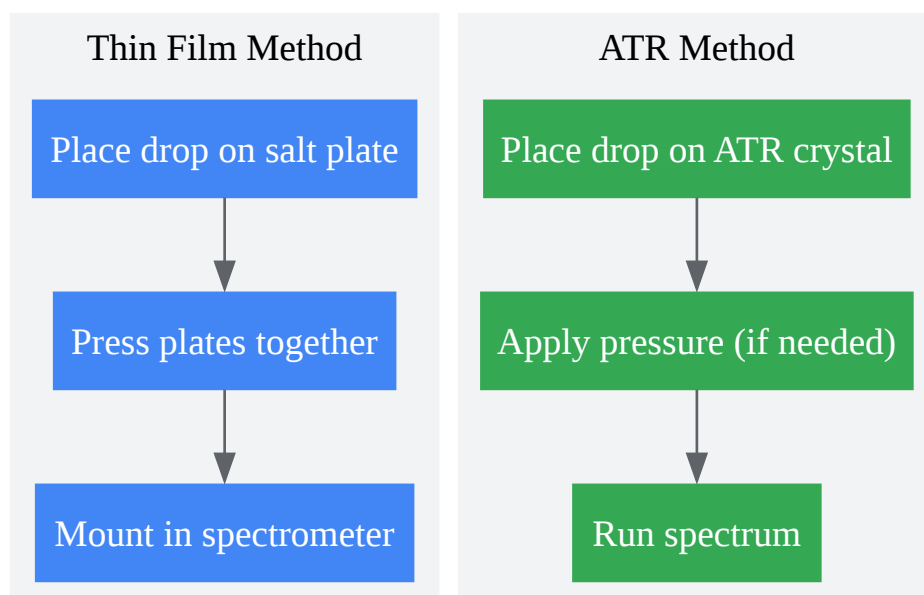
The IR spectrum of **2,5-Dimethoxybenzyl alcohol** provides clear evidence for its key functional groups.

- O-H Stretch (~3400 cm⁻¹): A strong and broad absorption in this region is characteristic of the hydroxyl group of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[5]
- C-H Stretches (~2850-3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl and methylene groups.
- C=C Aromatic Stretches (~1500-1600 cm⁻¹): The presence of one or more sharp bands in this region confirms the presence of the aromatic ring.
- C-O Stretches (~1040-1220 cm⁻¹): Strong absorptions in this fingerprint region are attributed to the C-O stretching vibrations of the alcohol and the two aryl ether linkages.
- Aromatic C-H Bending (~800-900 cm⁻¹): The pattern of out-of-plane C-H bending bands in this region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

For a viscous liquid like **2,5-Dimethoxybenzyl alcohol**, the Attenuated Total Reflectance (ATR) or thin film method is suitable.

- Sample Preparation (Thin Film): Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.^[6]
- Sample Preparation (ATR): Place a drop of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.



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Figure 3: Sample Preparation for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2,5-Dimethoxybenzyl alcohol** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Possible Fragment
168	High	$[M]^+$ (Molecular Ion)
151	Medium	$[M - OH]^+$
139	High	$[M - CH_2OH]^+$
125	High	$[M - CH_2OH - CH_2]^+$ or $[M - OCH_3 - H_2]^+$
109	Medium	$[C_7H_9O]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium ion)

Data obtained from ChemicalBook.[\[2\]](#)

Interpretation of the Mass Spectrum

The mass spectrum of **2,5-Dimethoxybenzyl alcohol** is consistent with its structure.

- Molecular Ion ($[M]^+$, m/z 168): The presence of a strong molecular ion peak confirms the molecular weight of the compound.
- Loss of a Hydroxyl Radical ($[M - OH]^+$, m/z 151): The peak at m/z 151 corresponds to the loss of a hydroxyl radical ($\bullet OH$) from the molecular ion.
- Loss of the Hydroxymethyl Group ($[M - CH_2OH]^+$, m/z 139): A significant peak at m/z 139 results from the cleavage of the C-C bond between the aromatic ring and the benzylic

carbon, leading to the loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$). This is a common fragmentation pathway for benzyl alcohols.

- **Further Fragmentation:** The other observed fragments arise from subsequent losses of small molecules or radicals, such as the loss of a methyl group or carbon monoxide, from the primary fragment ions. The peak at m/z 91 is likely the stable tropylium ion, a common fragment in the mass spectra of benzyl-containing compounds.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of **2,5-Dimethoxybenzyl alcohol**.

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Parameters:**
 - **Injector temperature:** 250 °C
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - **Oven program:** Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- **MS Parameters:**
 - **Ionization mode:** Electron Ionization (EI) at 70 eV.
 - **Mass range:** Scan from m/z 40 to 400.

Safety and Handling

2,5-Dimethoxybenzyl alcohol should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7] It is advisable to wear personal protective equipment, including

gloves and safety glasses, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors. For detailed safety information, consult the Safety Data Sheet (SDS).^[7]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of **2,5-Dimethoxybenzyl alcohol**. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall carbon-hydrogen framework. The IR spectrum clearly identifies the key functional groups, namely the alcohol and the substituted aromatic ring. Finally, the mass spectrum corroborates the molecular weight and provides insights into the fragmentation patterns, further confirming the structure. By understanding and correctly interpreting these spectroscopic data, researchers can confidently verify the identity and purity of **2,5-Dimethoxybenzyl alcohol** for its use in various scientific applications.

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